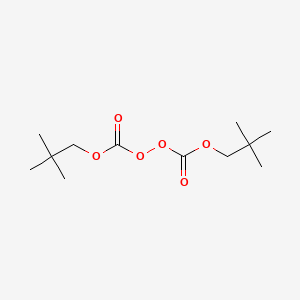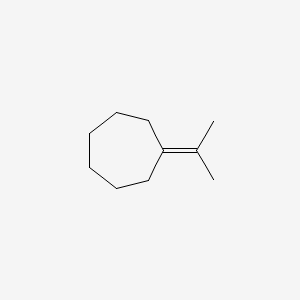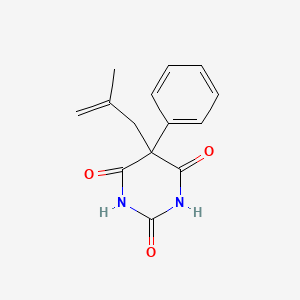
Dineopentylperoxydicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dineopentylperoxydicarbonate is an organic peroxide compound with the chemical formula C10H18O6. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is known for its high thermal stability and effectiveness in initiating polymerization at relatively low temperatures .
準備方法
Synthetic Routes and Reaction Conditions: Dineopentylperoxydicarbonate can be synthesized through the reaction of neopentyl alcohol with phosgene, followed by the reaction with hydrogen peroxide. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions and to ensure the stability of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure consistent quality and yield. The process includes the careful handling of reactive intermediates and the use of advanced cooling systems to manage the exothermic reactions. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Dineopentylperoxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including the polymerization of vinyl monomers and the cross-linking of polymers .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled thermal conditions. Common reagents used in conjunction with this compound include vinyl monomers such as styrene and methyl methacrylate. The reaction conditions often involve temperatures ranging from 50°C to 100°C, depending on the specific application .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which subsequently initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction .
科学的研究の応用
Dineopentylperoxydicarbonate has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as an initiator in the polymerization of various monomers to produce polymers with specific properties. In the field of materials science, it is used to create cross-linked polymers with enhanced mechanical and thermal properties .
In biology and medicine, this compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices. Its ability to initiate polymerization at low temperatures makes it suitable for applications where thermal stability is crucial .
作用機序
The mechanism of action of dineopentylperoxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals are highly reactive and can initiate the polymerization of monomers by breaking the double bonds in vinyl monomers. The molecular targets of this compound are the carbon-carbon double bonds in the monomers, which are converted into single bonds during the polymerization process .
類似化合物との比較
Similar Compounds:
- Di-tert-butylperoxide
- Benzoyl peroxide
- Cumene hydroperoxide
Comparison: Dineopentylperoxydicarbonate is unique among organic peroxides due to its high thermal stability and ability to initiate polymerization at relatively low temperatures. Compared to di-tert-butylperoxide and benzoyl peroxide, this compound offers better control over the polymerization process and produces polymers with more uniform properties. Its low decomposition temperature also makes it suitable for applications where thermal stability is critical .
特性
CAS番号 |
86695-50-3 |
|---|---|
分子式 |
C12H22O6 |
分子量 |
262.30 g/mol |
IUPAC名 |
2,2-dimethylpropoxycarbonyloxy 2,2-dimethylpropyl carbonate |
InChI |
InChI=1S/C12H22O6/c1-11(2,3)7-15-9(13)17-18-10(14)16-8-12(4,5)6/h7-8H2,1-6H3 |
InChIキー |
KZFNMVCALXOLSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC(=O)OOC(=O)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)


![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)





![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

